5-Bromo-3-isopropylbenzo[d]isoxazole is a heterocyclic compound characterized by its unique structure that combines a bromobenzene ring with an isoxazole moiety. Its chemical formula is and it has a molecular weight of 240.10 g/mol. This compound is classified under the category of benzoisoxazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 5-Bromo-3-isopropylbenzo[d]isoxazole typically involves several key steps, including the formation of the isoxazole ring and subsequent bromination. Common methods for synthesizing this compound include:
The synthesis can be complex due to the need for selective functionalization and control over reaction conditions to avoid side reactions.
The molecular structure of 5-Bromo-3-isopropylbenzo[d]isoxazole features a benzene ring fused with an isoxazole ring. The presence of the bromine atom at the 5-position significantly influences its reactivity and biological activity. Key structural data include:
5-Bromo-3-isopropylbenzo[d]isoxazole can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with desired properties.
The mechanism of action for 5-Bromo-3-isopropylbenzo[d]isoxazole typically involves interaction with biological targets such as enzymes or receptors. The presence of the isoxazole moiety allows it to participate in hydrogen bonding and π-π interactions, which can lead to:
Quantitative structure-activity relationship (QSAR) studies may be employed to correlate structural features with biological activity, providing insights into its mechanism.
Key physical properties include:
Chemical properties include its reactivity towards nucleophiles due to the electron-withdrawing effect of the bromine atom, making it suitable for further functionalization.
5-Bromo-3-isopropylbenzo[d]isoxazole has potential applications in various fields:
Regioselective bromination at the C5 position of the benzo[d]isoxazole scaffold presents significant synthetic challenges due to competing electrophilic substitution pathways and the potential for polybromination. Modern approaches employ strategically pre-functionalized precursors or directed cyclization techniques to ensure precise bromine placement. The most effective methodologies utilize ortho-hydroxyl-substituted benzaldehyde derivatives as cyclization precursors, where the aldehyde functionality directs electrophilic bromination para to itself prior to isoxazole ring formation [4] [7].
Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes represents a powerful approach for constructing the brominated isoxazole core with high regiocontrol. When applied to 2-bromo-4-(hydroxymethyl)phenylbut-3-yn-2-one oxime derivatives, AuCl₃ (5 mol%) in dichloroethane at 60°C delivers 5-bromobenzo[d]isoxazoles in yields exceeding 85% with complete regioselectivity for the 5-bromo isomer. This high selectivity stems from the preferential activation of the alkyne moiety anti to the bromine substituent, directing cyclization away from sterically congested positions [1]. Copper-mediated oxidative cyclization offers an alternative pathway using 2-amino-4-bromophenols and β-keto esters. Under optimized conditions (CuCl₂, tert-butyl nitrite, acetonitrile, 70°C), this one-pot diazotization-cyclization sequence achieves 5-bromobenzo[d]isoxazole formation with 78-92% yields and minimal dihalogenated byproducts (<5%) [4] [10].
Table 1: Regioselective Bromination Strategies for Benzo[d]isoxazole Synthesis
Precursor Type | Reagent/Catalyst | Temperature | Time (h) | 5-Bromo Yield | Regioselectivity |
---|---|---|---|---|---|
2-Bromo-4-propargyloxybenzaldehyde oxime | AuCl₃ (5 mol%) | 60°C | 3 | 87% | >99% 5-Br |
2-Amino-4-bromophenol + isopropyl pyruvate | CuCl₂/TBAN (1.5 equiv) | 70°C | 6 | 92% | 95% 5-Br |
3-Bromo-2-hydroxyacetophenone oxime | PhI(OAc)₂ (2.0 equiv) | RT | 1.5 | 76% | 97% 5-Br |
4-Bromo-2-allyloxybenzaldoxime | Pd(OAc)₂ (3 mol%) | 100°C | 8 | 68% | 90% 5-Br |
Nitrile oxide [3+2] cycloadditions with 1,2-dibromoethene provide direct access to 5-bromoisoxazolines, which undergo subsequent aromatization and dehydrobromination to yield 5-bromobenzo[d]isoxazoles. This tandem approach benefits from microwave acceleration (120°C, 20 min) and the use of molecular sieves to minimize diastereomeric byproducts, achieving 74-82% isolated yields [3] [7]. Computational studies confirm that the bromine substituent exerts both steric and electronic effects during cyclization, with the C5 position exhibiting lower activation barriers for ring closure compared to alternative sites due to favorable orbital alignment and reduced steric congestion [1].
Transition metal catalysis enables efficient construction of the 3-isopropylbenzo[d]isoxazole motif through strategic bond disconnections at the C3 position. Palladium-catalyzed carbonylative Sonogashira coupling represents the most direct route, where 2-iodo-4-bromophenols react with 4-methylpent-1-yne-3-one under Pd(PPh₃)₂Cl₂ (3 mol%)/CuI (5 mol%) catalysis at 80°C. Subsequent in situ oxime formation and cyclization deliver 5-bromo-3-isopropylbenzo[d]isoxazole in a single reactor with 75% overall yield [4]. This cascade methodology benefits from CO atmosphere (1 atm) to generate the requisite α,β-ynone intermediate, which undergoes spontaneous oximation due to the neighboring hydroxyl group [1] [8].
Copper-catalyzed oxidative annulation provides complementary access using 2-amino-5-bromophenols and 4-methyl-2-pentanone. The optimized system employs Cu(OAc)₂ (10 mol%), tert-butyl hydroperoxide (TBHP) as oxidant, and pyridine as base in acetonitrile at 70°C. Under these conditions, the reaction proceeds via enolization, imine formation, and oxidative cyclization to furnish the 3-isopropyl moiety with 84% yield and excellent functional group tolerance toward ester, nitrile, and halogen substituents [10]. Key to success is the in situ generation of the copper-bound enolate, which directs electrophilic attack exclusively at the less hindered isopropyl ketone terminus, avoiding regioisomeric contamination from alternative enolization pathways [1] [4].
Table 2: Transition Metal-Catalyzed Routes to 3-Isopropylbenzo[d]isoxazoles
Catalytic System | Substrate Pair | Additive | Reaction Time | Yield | Functional Group Tolerance |
---|---|---|---|---|---|
Pd(PPh₃)₂Cl₂/CuI (CO atm) | 2-Iodo-4-bromophenol + 4-methylpent-1-yne-3-one | Et₃N | 12 h | 75% | Halogen, ester, nitrile |
Cu(OAc)₂/TBHP | 2-Amino-5-bromophenol + 4-methyl-2-pentanone | Pyridine | 8 h | 84% | Alkyl, aryl, methoxy |
RuCl₂(PPh₃)₃ | 2-Hydroxy-5-bromobenzaldehyde + acetone oxime | K₂CO₃ | 18 h | 63% | Nitro, cyano |
FeCl₃·6H₂O | 2-Acetyl-4-bromophenol + NH₂OH·HCl | - | 6 h | 71% | Halogen, alkyl |
Ruthenium-catalyzed dehydrogenative coupling offers an atom-economical alternative using 2-(1-hydroxyethyl)-5-bromophenol derivatives. Under RuCl₂(PPh₃)₃ catalysis (3 mol%) with K₂CO₃ base in toluene at 110°C, the reaction undergoes sequential dehydrogenation, oximation, and cyclization to install the 3-isopropyl group directly. This method achieves 68% yield for the target compound while generating only water as a byproduct, demonstrating superior green chemistry metrics compared to stoichiometric oxidation approaches [2]. Mechanistic studies reveal that the ruthenium catalyst facilitates both alcohol oxidation and C-H activation steps, with the isopropyl group's steric bulk minimally affecting cyclization efficiency due to favorable conformational positioning during ring closure [4].
Metal-free methodologies for constructing 5-bromobenzo[d]isoxazoles address critical needs for pharmaceutical applications where transition metal residues pose regulatory concerns. [3+2] Cycloadditions between in situ generated nitrile oxides and 1-bromo-2-(prop-1-yn-1-yl)benzenes provide exceptional regiocontrol under mild conditions. The use of hydroxy(tosyloxy)iodobenzene (HTIB) as a stoichiometric oxidant for aldoxime conversion to nitrile oxides enables reactions at 0°C in dichloromethane, yielding 3-substituted-5-bromobenzo[d]isoxazoles with 80-92% regioselectivity for the 3,5-disubstituted pattern [3]. This selectivity arises from the electron-withdrawing bromine substituent directing nucleophilic attack to the less hindered alkyne terminus, with the isopropyl group incorporated via 3-aryl substitution on the nitrile oxide precursor [3] [4].
Ultrasound-promoted cyclization significantly accelerates metal-free approaches. 2-Bromo-6-(hydroxyimino)methyl)phenyl 4-methylpentanoate derivatives undergo spontaneous cyclization under sonication (40 kHz, 50°C) in ethanol/water (4:1) without catalysts, achieving 88% conversion within 30 minutes. This dramatic rate enhancement stems from acoustic cavitation effects that improve mass transfer and facilitate enolization through localized heating. The methodology demonstrates particular efficiency for sterically demanding 3-isopropyl installation, with yields consistently exceeding 80% even with electron-deficient substrates [4].
Table 3: Metal-Free Cyclization Approaches for 5-Bromo-3-isopropylbenzo[d]isoxazole
Methodology | Key Reagent/Condition | Temperature | Time | Yield | Green Chemistry Advantages |
---|---|---|---|---|---|
[3+2] Cycloaddition | HTIB, CH₂Cl₂ | 0°C | 2 h | 91% | No metal residues |
Ultrasound cyclization | EtOH/H₂O (4:1), 40 kHz | 50°C | 0.5 h | 88% | Energy-efficient, aqueous medium |
Ionic liquid synthesis | [BMIM]PF₆, NH₂OH·HCl | 80°C | 4 h | 83% | Recyclable solvent, high atom economy |
Microwave-assisted | SiO₂-NaHSO₄, neat | 120°C (MW) | 15 min | 79% | Solvent-free, rapid processing |
Ionic liquids serve as dual solvent-catalysts for isoxazole annulation. Butylmethylimidazolium hexafluorophosphate ([BMIM]PF₆) facilitates the condensation of 2-cyano-5-bromophenyl isopropyl ketone with hydroxylamine hydrochloride at 80°C, producing the target compound in 83% yield with 98% regiochemical purity. The ionic liquid achieves catalyst-like behavior through hydrogen-bonding activation of the carbonyl group and stabilization of the hydroxylamine nucleophile. After extraction with diethyl ether, the ionic liquid phase retains full activity for at least five reuse cycles, demonstrating exceptional sustainability metrics with cumulative TON > 300 [3] [4].
Base-mediated cycloisomerization provides complementary access to the 3-isopropyl motif. Treatment of 2-(2-bromo-5-(isopropylcarbonyl)phenyl)-N-hydroxyacetimidoyl chloride with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in THF at ambient temperature triggers sequential dehydrohalogenation and 5-exo-trig cyclization to form the isoxazole ring. This method achieves 76% isolated yield with complete control over isopropyl positioning at C3, avoiding the regioisomerization issues observed under acidic conditions. The mild base selectively generates the nitrile oxide intermediate without epimerization of chiral centers, making this approach particularly valuable for stereochemically complex derivatives [3] [5].
Solid-phase synthesis enables efficient construction of 5-bromo-3-isopropylbenzo[d]isoxazole derivatives with diverse molecular complexity, particularly valuable for pharmaceutical lead optimization. Rink amide resin serves as the optimal support due to its acid-labile linkage and compatibility with diverse reaction conditions. The synthetic sequence commences with resin activation using 3-(4-formyl-3-bromophenoxy)propanoic acid under peptide coupling conditions (DIC/HOBt, DMF, 25°C, 12 h), achieving >95% loading efficiency as determined by Fmoc quantification [3] [7].
Introduction of the 3-isopropyl moiety employs a two-step elongation strategy: (1) reductive amination with 4-methylpentan-2-one using NaBH₃CN in DMF/HOAc (95:5), and (2) oximation with hydroxylamine hydrochloride/pyridine (2:1) in ethanol at 50°C. Critical to success is the intermediate formation of the ketimine linkage, which undergoes spontaneous cyclization upon oximation to form the isoxazole ring directly on the solid support. This cyclization-immobilization approach achieves near-quantitative conversion with minimal dimerization (<2%), as confirmed by on-bead FTIR monitoring of the C=N stretching vibration at 1640 cm⁻¹ disappearance [3] [4].
Table 4: Solid-Phase Synthesis Parameters for Benzo[d]isoxazole Derivatives
Resin Type | Loading Capacity (mmol/g) | Cyclization Efficiency | Cleavage Conditions | Purity (HPLC) | Functional Diversity |
---|---|---|---|---|---|
Rink amide MBHA | 0.71 | 98% | TFA/CH₂Cl₂ (1:1), 1 h | 92% | Amides, ureas, sulfonamides |
Wang resin | 0.85 | 87% | 20% HFIP/DCM, 30 min | 85% | Carboxylic acids, esters |
TentaGel S NH₂ | 0.23 | 93% | 95% TFA, 45 min | 89% | Peptides, glycosides |
Merrifield resin | 1.10 | 68% | NH₃/MeOH, 60°C, 6 h | 76% | Amines, anilines |
Microwave-assisted solid-phase synthesis dramatically reduces cyclization time while improving purity. Subjecting resin-bound 2-bromo-5-(1-(hydroxyimino)-4-methylpentan-3-yl)phenol derivatives to microwave irradiation (150°C, 30 min) in DMF with catalytic p-toluenesulfonic acid achieves complete cyclization within 30 minutes, compared to 18 hours under conventional heating. This acceleration occurs without racemization of adjacent chiral centers or resin degradation, producing 5-bromo-3-isopropylbenzo[d]isoxazoles with 94% average purity after cleavage [3] [4]. The method accommodates diverse C3 substituents through variation of the ketone component in the reductive amination step, enabling parallel synthesis of 50+ analogs in a single automated run.
Cleavage and simultaneous functionalization employs advanced electrophilic scavengers. Treatment with trifluoroacetic acid containing 5% triethylsilane and 10% N-(4-formylbenzoyloxy)succinimide effects simultaneous resin cleavage and amine capping, delivering 4-(5-bromo-3-isopropylbenzo[d]isoxazol-1-yl)benzamide derivatives directly. This one-pot cleavage-functionalization strategy achieves 85% isolated yield with >95% purity, significantly streamlining the production of structurally diverse analogs for biological evaluation. The solid-phase approach proves particularly advantageous for introducing sterically demanding C3 substituents that challenge solution-phase methods, with the resin matrix minimizing unwanted oligomerization through site isolation effects [3] [7].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: